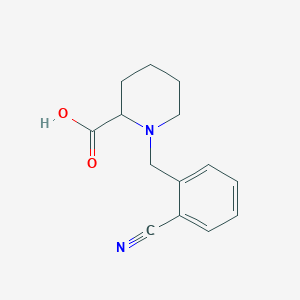

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Description

Structural Characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound demonstrates a sophisticated structural framework characterized by multiple functional groups arranged around a central piperidine ring system. The compound possesses the molecular formula C14H16N2O2 with a molecular weight of 244.29 daltons, establishing its classification as a substituted piperidine derivative. The structural topology incorporates three distinct molecular domains: the saturated six-membered piperidine ring, the aromatic benzyl substituent bearing a cyano group, and the carboxylic acid functionality at the 2-position of the piperidine ring.

The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atom serving as the heteroatom within the ring structure. The substitution pattern places the carboxylic acid group at the carbon adjacent to the nitrogen atom, creating a stereogenic center at the 2-position of the piperidine ring. This stereochemical feature introduces chirality to the molecule, resulting in the existence of both R and S enantiomers with distinct spatial arrangements of the substituents around the chiral center.

The benzyl substituent attached to the nitrogen atom extends the molecular framework through a methylene bridge connecting the piperidine nitrogen to the aromatic benzene ring. The cyano group positioned at the 2-position of the benzene ring introduces additional electronic effects and influences the overall molecular geometry through its linear sp-hybridized carbon-nitrogen triple bond. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture with specific conformational preferences determined by steric interactions and electronic effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 1218096-48-0 |

| MDL Number | MFCD12069682 |

| SMILES Notation | N#Cc1ccccc1CN1CCCCC1C(=O)O |

The stereochemical complexity of this compound arises from the presence of the chiral center at the 2-position of the piperidine ring, where the carboxylic acid group is attached. The four different substituents around this carbon atom consist of the carboxylic acid group, a hydrogen atom, the remainder of the piperidine ring, and the nitrogen atom bearing the benzyl substituent. This arrangement satisfies the requirements for tetrahedral chirality, making the compound optically active and capable of existing as enantiomeric forms with opposite optical rotations.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the molecular structure. The aromatic protons of the benzyl group appear in the aromatic region between 7.0 and 8.0 parts per million, displaying coupling patterns characteristic of substituted benzene rings. The cyano-substituted benzene ring generates a distinctive splitting pattern due to the electronic effects of the electron-withdrawing cyano group.

The piperidine ring protons exhibit characteristic multiplicities and chemical shifts reflecting their positions within the saturated heterocycle. The proton attached to the carbon bearing the carboxylic acid group appears as a distinct multiplet, with chemical shift values influenced by the electron-withdrawing effect of the carboxyl group and the neighboring nitrogen atom. The methylene protons of the piperidine ring demonstrate typical patterns for six-membered saturated rings, with axial and equatorial protons potentially showing different chemical shifts depending on the conformational dynamics of the ring system.

The benzyl methylene protons connecting the aromatic ring to the piperidine nitrogen appear as a characteristic singlet or complex multiplet in the aliphatic region, typically around 3.0 to 4.0 parts per million. The chemical shift of these protons reflects the combined influence of the aromatic ring and the nitrogen atom, creating a distinct spectroscopic signature for this structural unit. The carboxylic acid proton, when observable, appears as a broad signal in the downfield region, often around 10 to 12 parts per million, though this signal may be exchangeable with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbon of the carboxylic acid group appears in the characteristic region between 170 and 185 parts per million, confirming the presence of this functional group. The cyano carbon exhibits a distinctive signal around 115 to 120 parts per million, reflecting the sp-hybridized carbon environment of the nitrile group. Aromatic carbons appear in the expected region between 125 and 150 parts per million, with specific chemical shifts determined by the substitution pattern and electronic effects of the cyano group.

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| Carboxyl Carbon | 170-185 |

| Aromatic Carbons | 125-150 |

| Cyano Carbon | 115-120 |

| Aliphatic Carbons | 20-65 |

| Benzyl Methylene | 50-65 |

Infrared Vibrational Spectroscopy

Infrared vibrational spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic molecular vibrations. The carboxylic acid functionality generates distinctive absorption bands corresponding to both the carbonyl stretch and the hydroxyl stretch of the carboxyl group. The carbonyl stretch typically appears as a strong absorption band around 1700 to 1750 wavenumbers, with the exact position influenced by hydrogen bonding and the electronic environment around the carbonyl group.

The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption band in the region between 2500 and 3300 wavenumbers, often appearing as a complex envelope due to hydrogen bonding interactions. This broad absorption overlaps with and modifies the appearance of other hydroxyl and amino stretches in the spectrum, creating a characteristic profile for carboxylic acid-containing compounds. The strength and breadth of this absorption provide qualitative information about the degree of hydrogen bonding and the physical state of the sample.

The cyano group contributes a distinctive sharp absorption band around 2220 to 2260 wavenumbers, corresponding to the carbon-nitrogen triple bond stretch. This absorption appears as one of the most characteristic features in the infrared spectrum, providing unambiguous confirmation of the nitrile functional group. The position of this band can be influenced by electronic effects from the aromatic ring and may show slight variations depending on the substitution pattern and molecular environment.

Aromatic carbon-carbon stretches appear in the region between 1450 and 1600 wavenumbers, generating multiple bands corresponding to the various vibrational modes of the benzene ring. The aromatic carbon-hydrogen stretches contribute bands in the region around 3000 to 3100 wavenumbers, appearing as sharp absorptions distinct from the aliphatic carbon-hydrogen stretches found at lower frequencies. The piperidine ring contributes aliphatic carbon-hydrogen stretches in the region between 2800 and 3000 wavenumbers, along with various bending and skeletal vibrations in the fingerprint region below 1500 wavenumbers.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxyl C=O | Stretch | 1700-1750 |

| Carboxyl O-H | Stretch | 2500-3300 |

| Cyano C≡N | Stretch | 2220-2260 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2800-3000 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of the compound, though this peak may exhibit variable intensity depending on the ionization method and instrumental conditions employed.

Primary fragmentation pathways typically involve cleavage of the relatively weak bonds connecting the major structural units. Loss of the carboxylic acid group through decarboxylation represents a common fragmentation pathway, generating fragment ions at mass-to-charge ratio 200 corresponding to the loss of carbon dioxide. This fragmentation reflects the thermal lability of carboxylic acid groups under mass spectrometric conditions and provides information about the substitution pattern around the carboxyl-bearing carbon.

The benzyl-nitrogen bond represents another preferential cleavage site, leading to formation of fragment ions corresponding to the loss of the entire cyanobenzyl moiety. This fragmentation generates ions at mass-to-charge ratio 129, corresponding to the piperidine-2-carboxylic acid portion of the molecule. Conversely, cleavage retaining the cyanobenzyl fragment produces ions containing the substituted benzyl group, which may undergo further fragmentation through loss of the cyano group or rearrangement processes.

Secondary fragmentation processes involve breakdown of the primary fragment ions through additional bond cleavages and rearrangement reactions. The piperidine ring may undergo ring-opening processes under high-energy conditions, leading to linear fragment ions with characteristic mass losses. The aromatic portion of the molecule typically shows greater stability under mass spectrometric conditions, often appearing as significant fragment ions in the spectrum. The cyano group may be lost from aromatic fragments through thermal processes, generating ions corresponding to the unsubstituted benzyl or tropylium species.

| Fragment Ion | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 244 | [M]⁺ |

| Decarboxylated | 200 | [M-CO₂]⁺ |

| Piperidine Acid | 129 | [M-Cyanobenzyl]⁺ |

| Cyanobenzyl | 116 | [Cyanobenzyl]⁺ |

| Benzyl | 91 | [C₇H₇]⁺ |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information about the solid-state organization and molecular geometry of the compound. The crystal structure reveals specific bond lengths, bond angles, and torsional angles that define the molecular conformation adopted in the crystalline state. The piperidine ring typically adopts a chair conformation similar to cyclohexane, with the substituents occupying either axial or equatorial positions depending on their steric requirements and electronic preferences.

The carboxylic acid group at the 2-position of the piperidine ring influences the overall molecular geometry through both steric and electronic effects. The planar geometry of the carboxyl group constrains the local conformation around the substitution site, while hydrogen bonding interactions with neighboring molecules in the crystal lattice stabilize specific orientations. The orientation of the carboxylic acid group relative to the piperidine ring plane affects the overall molecular shape and intermolecular interactions within the crystal structure.

The benzyl substituent attached to the nitrogen atom exhibits conformational flexibility around the nitrogen-carbon bond connecting it to the piperidine ring. The preferred conformation in the crystal state represents a balance between steric interactions, electronic effects, and intermolecular forces operating within the crystal lattice. The cyano group on the aromatic ring contributes to the overall molecular dipole moment and influences the packing arrangements through dipole-dipole interactions and potential hydrogen bonding with appropriate acceptor sites.

Intermolecular interactions within the crystal structure include hydrogen bonding networks formed by the carboxylic acid groups, which typically dimerize through cyclic hydrogen bonding arrangements. These interactions create extended networks that stabilize the crystal structure and influence the physical properties of the solid material. The aromatic rings may participate in π-π stacking interactions or edge-to-face arrangements that contribute additional stabilization to the crystal packing.

The unit cell parameters and space group symmetry of the crystal structure provide information about the overall organization of molecules within the crystalline material. The atomic packing factor and coordination number reflect the efficiency of molecular packing and the number of nearest neighbors around each molecule. Temperature-dependent structural studies can reveal information about thermal motion and dynamic processes occurring within the crystal lattice, including potential phase transitions or conformational changes with varying temperature conditions.

| Structural Parameter | Typical Range |

|---|---|

| Piperidine Ring Conformation | Chair |

| C-N Bond Length | 1.45-1.48 Å |

| C=O Bond Length | 1.20-1.22 Å |

| C≡N Bond Length | 1.15-1.17 Å |

| N-C-C Bond Angle | 109-114° |

| Crystal Density | 1.2-1.4 g/cm³ |

Properties

IUPAC Name |

1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOBZGNIDTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Currently, there is limited direct literature specifically detailing the synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid . However, closely related synthetic strategies for analogous piperidine-2-carboxylic acid derivatives provide a valuable framework. These methods generally involve:

- Functionalization of piperidine rings,

- Introduction of benzyl substituents bearing cyano groups,

- Controlled oxidation and reduction steps,

- Use of catalytic hydrogenation or catalytic oxidation.

The following sections summarize relevant preparation methods and their analytical details.

Related Synthetic Methodologies from Piperidine-2-Carboxylic Acid Derivatives

Though direct synthetic methods for this compound are scarce in open literature, a patent describing the preparation of related piperidine-2-carboxylate derivatives offers insight into applicable synthetic strategies.

Patent CN102887854B details a preparation route for 4-methylpiperidine-2-carboxylate hydrochloride, a structurally related piperidine-2-carboxylic acid derivative, which can inform the synthesis of this compound by analogy.

Key steps in the patented method include:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phosphomolybdic acid as a catalyst and hydrogen peroxide as oxidant, producing an oxynitride intermediate.

- Reduction of the oxynitride intermediate in methanol with ammonium formate and palladium on charcoal catalyst under mild conditions to yield the piperidine carboxylate hydrochloride.

- Purification through solvent extraction and recrystallization.

- Mild reaction conditions (0-80 °C, atmospheric pressure),

- High yield (up to 92% for oxidation step, 79% for reduction step),

- Reduced use of hazardous reagents,

- Convenient purification,

- Suitable for industrial scale-up.

Proposed Synthetic Route for this compound

Based on the above, a plausible preparation method for this compound could involve:

Starting Material Preparation:

- Begin with piperidine-2-carboxylic acid or its ester derivative.

- Protect or activate the carboxyl group if necessary.

-

- Introduce the 2-cyanobenzyl group onto the nitrogen of the piperidine ring via nucleophilic substitution or reductive amination using 2-cyanobenzyl halides or aldehydes.

-

- If starting from a pyridine derivative (e.g., 2-cyanopyridine), catalytic hydrogenation or reduction can be used to convert the pyridine ring to piperidine.

- Use catalysts such as palladium on charcoal with hydrogen or ammonium formate as hydrogen source.

-

- Extraction, recrystallization, or chromatographic techniques to isolate the pure acid.

Comparative Data Table of Related Piperidine-2-Carboxylic Acid Preparation

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of pyridine ester | H2O, phosphomolybdic acid catalyst, H2O2, 70-80°C | 92 | Produces oxynitride intermediate |

| Reduction to piperidine ester | MeOH, Pd/C, ammonium formate, 30-50°C, 4-20 h | 79 | Mild, atmospheric pressure, high selectivity |

| N-Benzylation (proposed) | 2-cyanobenzyl halide, base, solvent (e.g., DMF) | Variable | Requires optimization for high yield |

Research Findings and Notes

- The use of phosphomolybdic acid as a catalyst enhances hydrogen peroxide oxidation efficiency, reducing oxidant use and improving yields.

- Reduction under mild conditions with 10% palladium charcoal and ammonium formate is effective for converting pyridine derivatives to piperidine carboxylates.

- The N-benzylation step is critical for introducing the 2-cyanobenzyl group and may require careful control of reaction conditions to avoid side reactions.

- Solubility and formulation data from GlpBio indicate the compound is soluble in DMSO and can be formulated with PEG300, Tween 80, or corn oil for biological applications, suggesting good handling properties.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid has the following molecular characteristics:

- Molecular Formula: C14H16N2O2

- Appearance: White powder

- Purity: Typically ≥95%

- Storage Conditions: Recommended at 2-8°C

These properties facilitate its use in diverse applications, particularly in drug development and chemical synthesis.

Pharmaceutical Applications

The compound is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

Key Uses:

- Development of Antidepressants: Research indicates that derivatives of piperidine compounds exhibit significant antidepressant activity. The incorporation of this compound into drug formulations has been explored for enhancing efficacy against depression and anxiety disorders .

- Neurological Agents: The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for drugs aimed at treating conditions such as schizophrenia and Parkinson's disease .

Biochemical Research

In biochemical research, this compound serves as a critical reagent for studying enzyme interactions and receptor binding.

Research Findings:

- Receptor Binding Studies: Studies have demonstrated that this compound can be used to investigate the binding affinity to various receptors, including dopamine and serotonin receptors. This is crucial for understanding the mechanisms of action of potential new drugs .

- Enzyme Inhibition: The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal highlighted the synthesis of a new class of antidepressants derived from this compound. The results indicated improved efficacy in preclinical models compared to existing treatments, showcasing its potential as a lead compound for further development.

Case Study 2: Neurological Research

Another research project utilized this compound to explore its effects on dopamine receptors. The findings suggested that modifications to the piperidine structure could enhance receptor selectivity, paving the way for more targeted therapies in neurological disorders.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Antidepressants | Enhanced efficacy in preclinical models |

| Neurological Agents | Treatments for schizophrenia and Parkinson's | Potential for targeted therapies |

| Biochemical Research | Receptor binding studies | Significant binding affinity observed |

| Enzyme Inhibition | Metabolic disorder treatments | Novel inhibitors identified |

Mechanism of Action

The mechanism of action of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-cyanobenzyl)piperidine-2-carboxylic acid are best contextualized by comparing it with related piperidine-carboxylic acid derivatives. Key distinctions arise from substituent variations, stereochemistry, and bioactivity profiles.

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) are derived from structural fingerprint comparisons in and .

Key Comparative Insights:

Substituent Effects: The 2-cyanobenzyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with the 2,6-dichlorobenzyl group in , which enhances electrophilicity but may reduce solubility . N-Cbz protection () improves synthetic accessibility but requires deprotection steps for biological activity .

Stereochemical Considerations :

- The (S)-configuration of the piperidine-2-carboxylic acid moiety (as in and ) is critical for enantioselective interactions with targets like proteases or kinases . Racemic mixtures (e.g., in ) often show reduced potency .

Biological Activity :

- Thiol-containing derivatives (e.g., mjr344 in ) exhibit potent metallo-β-lactamase inhibition due to covalent interactions with zinc ions, a feature absent in the target compound .

- Programmed cell death modulators (e.g., BMS-1 in ) share the piperidine-carboxylic acid core but use bulkier substituents (e.g., biphenyl-methoxy groups) for hydrophobic target binding .

Spectroscopic Differentiation: ¹H NMR shifts for the target compound’s piperidine protons (δ ~1.2–3.8 ppm) differ from morpholine-based analogs (e.g., δ ~3.5–4.5 ppm for morpholinoacetic acid derivatives) due to ring-size effects .

Biological Activity

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 1218096-48-0

The compound features a piperidine ring, which is known for its role in various biological activities, and a cyano group that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

- Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, potentially affecting pathways related to mood and cognition.

- Cell Proliferation Regulation : The compound could influence pathways that regulate cell growth and proliferation, making it a candidate for cancer research.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : Preliminary studies suggest that the compound may function as a DPP-IV inhibitor, similar to other known inhibitors like sitagliptin. This could help in managing blood glucose levels in diabetic patients .

- Anticancer Potential : The ability to modulate cell proliferation pathways positions this compound as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, suggesting that further investigation into this aspect for this compound is warranted .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

Q & A

Q. How can researchers confirm the structural identity of 1-(2-cyanobenzyl)piperidine-2-carboxylic acid?

To confirm structural identity, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the piperidine ring, cyanobenzyl substituent, and carboxylic acid group. Compare chemical shifts with analogous compounds like 2-piperidinecarboxylic acid derivatives .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and retention time against certified reference standards. Use reverse-phase columns with UV detection at 210–254 nm for carboxylic acid moieties .

- X-ray Crystallography : If crystalline, determine absolute configuration and bond angles to resolve stereochemical ambiguities .

Q. What are recommended synthetic routes for this compound?

A typical synthesis involves:

- Coupling Reactions : React 2-cyanobenzyl bromide with piperidine-2-carboxylic acid derivatives under basic conditions (e.g., KCO/acetonitrile) to form the benzyl-piperidine linkage .

- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the carboxylic acid during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the piperidine ring .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like benzyl alcohols or carboxylic acid derivatives .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, palladium catalysts (e.g., Pd(OAc)) with XPhos ligands improve coupling efficiency in analogous syntheses .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to pinpoint rate-limiting steps, such as cyanobenzyl group incorporation .

- Scale-Up Considerations : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions observed in batch processes .

Q. What strategies resolve stereochemical inconsistencies in piperidine derivatives?

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare elution profiles with known standards .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer, as demonstrated in related piperidine-2-carboxylic acid syntheses .

- Computational Modeling : Density Functional Theory (DFT) calculations predict energetically favored conformers, aiding in stereochemical assignment .

Q. How can researchers address contradictory solubility or logP data?

- Cross-Validation : Compare experimental logP (octanol-water partition coefficient) with computational predictions using Crippen or McGowan methods .

- Solubility Studies : Use shake-flask or potentiometric titration methods under controlled pH (e.g., 7.4 for physiological relevance). Note discrepancies due to polymorphic forms or hydrate formation .

- Database Reconciliation : Cross-reference with authoritative sources like NIST Chemistry WebBook to resolve outliers .

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Cytotoxicity Screening : Use MTT assays on HepG2 cells to assess IC values. Compare with structurally similar compounds (e.g., 2-piperazinecarboxylic acid dihydrochloride, which shows renal toxicity at >100 µM) .

- Genotoxicity : Conduct Ames tests to evaluate mutagenic potential, especially given the nitrile group’s reactivity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify cytochrome P450-mediated degradation pathways .

Data Contradiction Analysis

Q. How to interpret conflicting reports on decomposition products?

- Analytical Harmonization : Use LC-MS/MS to detect trace decomposition products (e.g., cyanide ions from nitrile hydrolysis) that may not be visible in HPLC-UV .

- Environmental Factors : Replicate studies under varying humidity/temperature to identify conditions accelerating degradation. For example, high humidity promotes carboxylic acid dimerization .

Q. Why do computational vs. experimental logP values differ?

- Parameterization Issues : Crippen and McGowan methods may underestimate hydrogen-bonding effects of the cyanobenzyl group. Validate with atomistic simulations (e.g., Molecular Dynamics) .

- Experimental Artifacts : Impurities (e.g., residual solvents) can skew shake-flask results. Purify samples via preparative HPLC before measurement .

Methodological Resources

| Parameter | Method/Instrument | Reference |

|---|---|---|

| logP Calculation | Crippen/McGowan Methods | |

| Stereochemical Analysis | Chiral HPLC (Amylose Columns) | |

| Toxicity Screening | MTT Assay (HepG2 Cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.